molecular formula C21H33N5O3 B2990866 tert-butyl 2-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1902965-19-8

tert-butyl 2-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B2990866
CAS RN: 1902965-19-8
M. Wt: 403.527
InChI Key: XDJLYQRCIQKLOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyrrolidine ring, a piperidine ring, and a pyrazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic, while the presence of the carbamoyl group could allow for hydrogen bonding .

Scientific Research Applications

Antibacterial Applications

This compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has shown strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anticancer Potential

The indole scaffold, which is part of the compound’s structure, is found in many synthetic drug molecules with anticancer properties. Indole derivatives have been explored for their potential in treating various cancers due to their ability to bind with high affinity to multiple receptors .

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib , which is used in cancer therapy .

Antimalarial Activity

Compounds containing the indole group, which is structurally related to the compound , have been reported to have potent antimalarial activity. This suggests potential applications in the development of new antimalarial drugs .

Antidepressant and Antileishmanial Activities

The indole group, again a structural relative, is part of compounds that have shown antidepressant and antileishmanial activities. This indicates the compound’s potential use in the synthesis of drugs for these conditions .

DNA Intercalating Agents

Indoloquinoxaline derivatives, which are structurally related to the compound, act as DNA intercalating agents with antiviral and cytotoxic activity. This suggests that the compound could be used to synthesize new DNA intercalating agents .

Antimicrobial Potential

Imidazole-containing compounds, which share a heterocyclic motif with the compound, have shown good antimicrobial potential. This points to the possibility of using the compound in the development of new antimicrobial agents .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

Given the complexity of this compound, there could be many interesting directions for future research. These could include exploring its synthesis, studying its reactions, investigating its potential biological activity, and more .

properties

IUPAC Name

tert-butyl 2-[[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O3/c1-21(2,3)29-20(28)26-10-4-5-17(26)19(27)22-15-8-11-25(12-9-15)18-13-16(23-24-18)14-6-7-14/h13-15,17H,4-12H2,1-3H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJLYQRCIQKLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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